molecular formula C11H19NO B8218212 N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetamide

N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetamide

Cat. No.: B8218212
M. Wt: 181.27 g/mol
InChI Key: GASLTRJBOIYNBQ-UHFFFAOYSA-N
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Description

N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetamide is a chemical compound with the molecular formula C11H19NO. It is known for its unique bicyclo[1.1.1]pentane structure, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetamide typically involves the reaction of 3-tert-butyl-1-bicyclo[1.1.1]pentan-1-amine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-tert-butyl-1-bicyclo[1.1.1]pentan-1-amine+acetic anhydrideThis compound+acetic acid\text{3-tert-butyl-1-bicyclo[1.1.1]pentan-1-amine} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 3-tert-butyl-1-bicyclo[1.1.1]pentan-1-amine+acetic anhydride→this compound+acetic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction could produce amines .

Scientific Research Applications

N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)formamide
  • N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)propionamide

Uniqueness

N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetamide is unique due to its bicyclo[1.1.1]pentane structure, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-8(13)12-11-5-10(6-11,7-11)9(2,3)4/h5-7H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASLTRJBOIYNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC12CC(C1)(C2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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